Palonosetron hydrochloride is derived from the chemical structure of naphthalene and quinine. It belongs to the class of compounds known as indoles, specifically characterized by its two chiral centers. The most active isomer of palonosetron has both chiral centers in the S-configuration, which contributes to its pharmacological efficacy .
The synthesis of palonosetron hydrochloride involves multiple steps that yield the final product through various intermediates. Two notable methods include:
Palonosetron hydrochloride has a complex molecular structure characterized by two chiral centers. The molecular formula is , with a molecular weight of approximately 348.85 g/mol.
Palonosetron hydrochloride undergoes various chemical reactions during its synthesis and in metabolic pathways post-administration:
Palonosetron acts primarily as an antagonist at the serotonin 5-HT3 receptor sites located in both peripheral and central nervous systems. Its mechanism includes:
Palonosetron hydrochloride exhibits several notable physical and chemical properties:
Palonosetron hydrochloride is primarily utilized in clinical settings for:
The compound is available in both injectable forms and oral capsules, allowing flexibility in administration routes based on patient needs .
Palonosetron hydrochloride, chemically designated as (3aR)-2-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride, features two chiral centers, leading to four potential stereoisomers. The clinically utilized form is the (3aR,7aS) stereoisomer, where the azabicyclic ring system adopts a specific trans-decalin-like conformation. This configuration is critical for optimal binding to the 5-HT₃ receptor's hydrophobic pocket. The molecule comprises a benzisoquinoline scaffold linked to a quinuclidine moiety, with the protonated quinuclidine nitrogen facilitating ionic interactions at the receptor site. The hydrochloride salt enhances stability and water solubility (19.2 mg/mL) [3] [7] [8].
The (3aR,7aS) isomer demonstrates superior 5-HT₃ receptor antagonism due to its complementary three-dimensional fit:
Stereoisomer | IC₅₀ (nM) | Receptor Dissociation Half-life |
---|---|---|
(3aR,7aS) | 0.24 | >40 hours |
(3aS,7aR) | 42.5 | <1 hour |
(3aR,7aR) | 18.3 | ~5 hours |
(3aS,7aS) | 36.7 | ~2 hours |
The (3aR,7aS) isomer's slow dissociation rate (t₁/₂ >40 hours) underpins its long-lasting antiemetic effects. Molecular dynamics simulations reveal that its quinuclidine nitrogen forms a stable salt bridge with Glu₄₁₆ of the 5-HT₃ receptor, while the benzisoquinoline core engages in π-stacking with Trp₁₈₃. Other isomers exhibit suboptimal hydrophobic contacts and electrostatic mismatches [6] [8].
Palonosetron hydrochloride exhibits pH-dependent solubility and lipophilicity:
Solubility Profile:
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
Water | 50.0 | 25°C, pH 5.0 |
Ethanol | 8.3 | 25°C |
Propylene glycol | 33.5 | 25°C |
DMSO | >100 | 25°C |
Table 2: Equilibrium solubility in pharmaceutical solvents [3] [6].
Partition Coefficient: The experimental log P (octanol/water) is 3.2 ± 0.1 at pH 7.4, indicating moderate lipophilicity. This facilitates blood-brain barrier penetration (central 5-HT₃ blockade) while retaining aqueous solubility for parenteral formulation [6] [8].
Stability studies identify three primary degradation routes:
Accelerated Stability Data:
Stress Condition | Degradants Formed | % Parent Compound Remaining (24h) |
---|---|---|
0.1N HCl, 60°C | 1 major | 92.3% |
0.1N NaOH, 60°C | 2 major | 85.7% |
3% H₂O₂, 25°C | 3 major | 78.4% |
UV light (365 nm) | 2 major | 81.2% |
Table 3: Forced degradation profile under ICH-recommended conditions [9].
Solution Stability: In IV bags (pH 5.0), palonosetron hydrochloride retains >95% potency for 48 hours at 4–25°C. It shows Y-site compatibility with atropine sulfate, famotidine, and heparin sodium, with no particulate formation or adsorption loss (<2%) [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7